3,6-Dichlorophthalic acid

Descripción general

Descripción

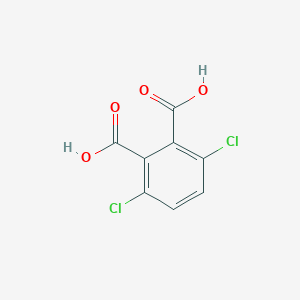

3,6-Dichlorophthalic acid is an organic compound with the molecular formula C8H4Cl2O4. It is a derivative of phthalic acid, where two chlorine atoms are substituted at the 3 and 6 positions of the benzene ring. This compound is typically found as a white crystalline solid and is used as an intermediate in organic synthesis and various industrial applications .

Métodos De Preparación

3,6-Dichlorophthalic acid can be synthesized through the chlorination of phthalic acid or its derivatives. One common method involves the reaction of phthalic anhydride with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial production methods often involve the use of chlorinating agents like sulfuryl chloride or thionyl chloride in the presence of a solvent such as dichloromethane. The reaction mixture is then subjected to hydrolysis to yield this compound .

Análisis De Reacciones Químicas

3,6-Dichlorophthalic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms in this compound can be substituted by other nucleophiles such as hydroxyl or amino groups. For example, reacting with sodium hydroxide can yield 3,6-dihydroxyphthalic acid.

Esterification: The carboxylic acid groups can react with alcohols in the presence of an acid catalyst to form esters.

Reduction: The compound can be reduced to form 3,6-dichlorophthalic anhydride under specific conditions.

Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3,6-Dichlorophthalic acid has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.

Polymer Chemistry: It is used in the production of polyesters and other polymeric materials.

Biological Studies: The compound is used in the study of enzyme inhibition and as a model compound for understanding the behavior of chlorinated aromatic acids in biological systems.

Mecanismo De Acción

The mechanism of action of 3,6-Dichlorophthalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms enhance the compound’s reactivity, allowing it to form stable complexes with metal ions or proteins. This interaction can inhibit enzyme activity or alter the function of biological molecules, making it useful in biochemical research .

Comparación Con Compuestos Similares

3,6-Dichlorophthalic acid is similar to other chlorinated phthalic acids, such as 4,5-dichlorophthalic acid and 3,6-dichlorophthalic anhydride. its unique substitution pattern and reactivity make it distinct. For example:

3,6-Dichlorophthalic anhydride: This compound is the anhydride form of this compound and is used as an intermediate in the synthesis of phthalic compounds with antimicrobial activity.

4,5-Dichlorophthalic acid: This compound has chlorine atoms at the 4 and 5 positions, leading to different reactivity and applications compared to this compound.

These differences highlight the unique properties and applications of this compound in various fields of research and industry.

Actividad Biológica

3,6-Dichlorophthalic acid (DCPA) is a chlorinated derivative of phthalic acid that has garnered attention for its biological activity, particularly in terms of toxicity and reactivity with biological systems. This article aims to provide a comprehensive overview of the biological activity of DCPA, including its synthesis, reactivity, potential applications, and safety considerations.

This compound is characterized by its molecular formula and a molecular weight of approximately 217.006 g/mol. The compound is synthesized through chlorination processes involving phthalic anhydride. For example, one method involves treating phthalic anhydride with chlorine in the presence of oleum, yielding a mixture of chlorinated phthalic acids, from which DCPA can be isolated .

Toxicological Profile

DCPA exhibits significant toxicity and irritant properties. It is known to cause skin and eye irritation upon contact, as well as respiratory tract irritation when inhaled. These properties necessitate the use of personal protective equipment (PPE) during handling. The compound's corrosive nature raises concerns regarding its potential effects on biological systems.

Reactivity with Biological Molecules

The reactivity of DCPA with nucleophiles has been studied extensively. It readily reacts with amines and alcohols to form corresponding carboxylic acids or amide derivatives. This reactivity suggests that DCPA may interact with various biological molecules, potentially affecting metabolic pathways or cellular functions .

Case Studies and Research Findings

Several studies have investigated the biological implications of DCPA:

- Study on Skin Irritation : A study demonstrated that exposure to DCPA resulted in significant irritation in animal models, indicating its potential as a skin sensitizer. The findings emphasized the need for careful handling protocols in laboratory settings.

- Reactivity Studies : Research has shown that DCPA can form stable adducts with nucleophiles such as hydroxylamine and thiols, indicating its potential use in synthesizing biologically active compounds .

- Environmental Impact : Another study assessed the environmental persistence of DCPA, revealing that it could degrade under certain conditions but posed risks to aquatic life due to its toxicity .

Applications in Research and Industry

DCPA serves as a valuable intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it useful for creating various functionalized aromatic compounds, which are important in pharmaceuticals and agrochemicals . Additionally, DCPA's unique crystal packing properties due to chlorine substitution have implications for material science, particularly in developing new materials for optoelectronics.

Comparative Analysis with Analog Compounds

The following table summarizes key characteristics of DCPA compared to related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C8H4Cl2O4 | High reactivity; significant irritant properties |

| 4,5-Dichlorophthalic Anhydride | C8H2Cl2O3 | Similar reactivity; used in polymer synthesis |

| Phthalic Anhydride | C8H4O3 | Base structure; less reactive than chlorinated analogs |

Propiedades

IUPAC Name |

3,6-dichlorophthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2O4/c9-3-1-2-4(10)6(8(13)14)5(3)7(11)12/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKHCKPUJWBHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167066 | |

| Record name | 3,6-Dichlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16110-99-9 | |

| Record name | 3,6-Dichlorophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016110999 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dichlorophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.